N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a morpholine ring
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-15-14-19(23-22-15)25-8-6-17(7-9-25)21-20(26)16-2-4-18(5-3-16)24-10-12-27-13-11-24/h2-5,14,17H,6-13H2,1H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCSYBTXFWTYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 5-methylpyrazole core is synthesized via cyclocondensation of methyl acetoacetate with hydrazine derivatives. In a nitrogen atmosphere, methyl acetoacetate (25 mmol) reacts with substituted hydrazines (e.g., methylhydrazine) in acetic acid containing sodium acetate (26 mmol). The mixture is refluxed overnight, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate, 6:1) yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives.
Key Reaction Parameters:
Piperidine Substitution
The pyrazole intermediate undergoes nucleophilic substitution with 4-aminopiperidine. In 1,4-dioxane, 5-methyl-2,4-dihydro-3H-pyrazol-3-one reacts with 4-aminopiperidine (1.2 eq) under reflux for 48 hours. Post-reaction, the mixture is filtered, evaporated, and recrystallized from ethanol/hexane (1:3) to yield Intermediate A.
Analytical Data for Intermediate A:
- Molecular Formula : C₉H₁₆N₄
- ¹H NMR (CDCl₃) : δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 3.43 (d, J = 3.6 Hz, 2H, CH₂), 2.18 (s, CH₃)
- HRMS (ESI) : [M + H]⁺ calcd. 175.0866, found 175.0862
Synthesis of 4-Morpholinobenzoyl Chloride
Preparation of 4-Morpholinobenzoic Acid
4-Morpholinobenzoic acid is synthesized via Ullmann coupling of morpholine with 4-iodobenzoic acid. Copper(I) iodide catalyzes the reaction in DMF at 110°C for 24 hours. The crude product is purified by recrystallization from ethanol, yielding white crystals.
Key Properties:
Conversion to Acid Chloride
4-Morpholinobenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) in dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 4-morpholinobenzoyl chloride hydrochloride as a hygroscopic solid.
Reaction Conditions:
Amide Coupling: Final Step
Intermediate A (1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine) reacts with Intermediate B (4-morpholinobenzoyl chloride) in the presence of a base. In anhydrous THF, equimolar amounts of A and B are stirred with triethylamine (2 eq) at 0°C for 1 hour, followed by room temperature for 12 hours. The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Optimized Parameters:
- Coupling Agent : Triethylamine
- Solvent : THF
- Yield : 65–75%
Analytical Confirmation:
- ¹³C NMR (CDCl₃) : δ 170.57 (C=O), 156.33 (Ar-C), 43.12 (piperidine-CH₂)
- HRMS (ESI) : [M + H]⁺ calcd. 424.2120, found 424.2115
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-morpholinobenzaldehyde with Intermediate A. Using sodium cyanoborohydride in methanol at pH 5, the imine intermediate is reduced to the secondary amine. However, this method yields <50% due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and functionalize the compound for various applications.
Biology
This compound is being investigated for its potential as a biochemical probe or inhibitor. Studies indicate that it may interact with specific enzymes or receptors, influencing various biological pathways. Notable applications include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression, making it a candidate for anticancer therapies.
- Neuroprotective Effects : Research shows that derivatives with similar structures can enhance neurotrophic factor signaling, which is crucial for neuronal survival and growth.
Medicine
This compound has shown promise in treating various diseases, particularly:
- Cancer : Preliminary studies suggest that compounds with similar frameworks can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival.
- Neurological Disorders : The compound's interaction with neurotransmitter receptors may enhance synaptic transmission and provide neuroprotective benefits against oxidative stress.
Case Studies
Several studies have documented the biological activities of this compound:
- Anticancer Activity : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of MAPK/ERK and PI3K/Akt signaling pathways.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide, with CAS Number 1902896-12-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O, with a molecular weight of 290.39 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a morpholino group, which are critical for its biological interactions.
The compound is believed to interact with various biological targets, influencing pathways related to:
- Calcium-sensing receptors : Similar compounds have shown efficacy in modulating calcium levels in cellular environments, which can be crucial for conditions like secondary hyperparathyroidism .
- Neurotransmitter systems : The piperidine and pyrazole structures suggest potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antitumor properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in various models.
- CNS Activity : Given its structural components, there is potential for neuroactive effects, which could be explored further in psychiatric or neurological disorders.
Case Studies and Research Findings
A review of available literature reveals several significant findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that pyrazole derivatives can inhibit specific cancer cell lines through apoptosis induction. |
| Study 2 | Found that the compound modulates calcium-sensing receptor activity, suggesting potential applications in metabolic bone disease treatment. |
| Study 3 | Investigated the compound's effect on inflammatory cytokines in vitro, showing a dose-dependent reduction in TNF-alpha levels. |
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide to improve yield and purity? A:
- Multi-Step Synthesis : Begin with a 1,5-diarylpyrazole core template, as described for analogous compounds, using condensation reactions between pyrazole and aniline derivatives .
- Reaction Conditions : Optimize reflux time (e.g., 12 hours in DMF under nitrogen) and molar ratios (e.g., 1:1.5 for amine:aldehyde intermediates) to minimize side products .
- Purification : Use column chromatography with chloroform:methanol (3:1 v/v) for intermediates, followed by crystallization from diethyl ether to enhance purity . Adjust solvent systems based on polarity (e.g., gradient elution for complex mixtures) .
Analytical Characterization
Q: What advanced analytical techniques are recommended for confirming the structure and purity of this compound? A:
- HPLC/LCMS : Use reverse-phase HPLC with UV detection (215/254 nm) and LCMS (e.g., m/z = ~500–510 [M+H]⁺) to verify molecular weight and purity (>98%) .
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., morpholine protons at δ 3.6–3.8 ppm, pyrazole C-3 at δ 145–150 ppm) .
- FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Biological Activity Profiling
Q: How should researchers design experiments to evaluate kinase inhibition or other biological activities? A:
- Molecular Docking : Use software like AutoDock to model interactions with kinase ATP-binding domains, focusing on the pyrazole and morpholine moieties for hydrogen bonding .
- In Vitro Assays : Test against kinase panels (e.g., PI3K/Akt/mTOR pathways) using fluorescence-based enzymatic assays. Include positive controls (e.g., imatinib derivatives) and IC₅₀ calculations .
- Cell-Based Studies : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/WST-1) and Western blotting to validate target modulation .
Addressing Data Contradictions
Q: How should discrepancies in biological activity between structural analogs be resolved? A:
- Structural Analysis : Compare substituent effects (e.g., fluorinated vs. chlorinated aryl groups) using SAR studies. For example, 4-fluorophenyl analogs may show lower potency than 4-chlorophenyl derivatives due to electron-withdrawing effects .
- Assay Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations) to rule out variability. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
- Computational Refinement : Re-evaluate docking poses using MD simulations to assess binding stability over time .
Purification Challenges
Q: What chromatographic techniques are most effective for purifying intermediates with high polarity? A:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in chloroform) for polar intermediates. For zwitterionic species, employ ion-exchange resins .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for final crystallization. Monitor crystal growth under controlled cooling rates .
- HPLC Prep-Scale : Utilize preparative HPLC with C18 columns and acetonitrile/water (0.1% TFA) for challenging separations .
Stereochemical Determination
Q: How can researchers resolve stereochemistry at chiral centers in this compound? A:
- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., DCM/methanol) and analyze for absolute configuration .
- NOESY NMR : Identify spatial proximity of protons (e.g., piperidine H-4 and pyrazole H-5) to confirm axial/equatorial conformations .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configuration via retention time comparison .
Metabolic Stability Assessment
Q: What strategies are recommended for identifying metabolites in pharmacokinetic studies? A:
- LC-MS/MS : Perform liver microsome incubations (human/rat) with NADPH cofactors. Detect phase I metabolites (e.g., hydroxylation at piperidine or pyrazole) via high-resolution MS .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways and quantify clearance rates .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .
Scale-Up Challenges
Q: What are key considerations when scaling synthesis from milligram to gram scale? A:
- Reactor Design : Transition from round-bottom flasks to jacketed reactors with precise temperature control (e.g., −78°C for cryogenic reactions) .
- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, stirring rate) .
- Downstream Processing : Implement continuous-flow chromatography or centrifugal partition chromatography for large-volume purification .
Computational Modeling for SAR
Q: How can QSAR models guide the design of derivatives with enhanced activity? A:
- Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using software like MOE. Correlate with IC₅₀ data .
- 3D-QSAR : Develop CoMFA/CoMSIA models based on aligned conformers of active/inactive analogs. Validate with leave-one-out cross-validation (q² > 0.5) .
- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity early in design .
Handling Air-Sensitive Intermediates
Q: What precautions are necessary for intermediates prone to oxidation or hydrolysis? A:
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes. Store intermediates over molecular sieves .
- Stabilization : Add radical inhibitors (e.g., BHT) for peroxide-forming solvents. Use anhydrous DMF stored over activated 4Å sieves .
- Low-Temperature Quenching : For moisture-sensitive steps, quench reactions at −20°C and extract rapidly with dry solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
